
1-((3-Aminocyclobutyl)methyl)-3-butylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Aminocyclobutyl)methyl)-3-butylurea is an organic compound that belongs to the class of ureas. This compound features a cyclobutyl ring with an amino group attached to one of its carbon atoms, a butyl group attached to the nitrogen atom of the urea moiety, and a methyl group linking the cyclobutyl ring to the urea. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Aminocyclobutyl)methyl)-3-butylurea can be achieved through several synthetic routes. One common method involves the reaction of 3-aminocyclobutanemethanol with butyl isocyanate. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Step 1: : Synthesis of 3-aminocyclobutanemethanol
- Starting material: Cyclobutanone
- Reagents: Ammonia, hydrogen gas, and a suitable catalyst (e.g., palladium on carbon)
- Conditions: Hydrogenation reaction at elevated pressure and temperature
-
Step 2: : Reaction with butyl isocyanate
- Reagents: 3-aminocyclobutanemethanol, butyl isocyanate
- Conditions: Room temperature, solvent (e.g., dichloromethane)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.
化学反応の分析
Types of Reactions
1-((3-Aminocyclobutyl)methyl)-3-butylurea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: New urea derivatives with different alkyl or aryl groups.
科学的研究の応用
1-((3-Aminocyclobutyl)methyl)-3-butylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: Explored as a potential therapeutic agent. Its derivatives are tested for efficacy in treating various diseases.
Industry: Used in the development of new materials and polymers. Its reactivity makes it a valuable intermediate in industrial processes.
作用機序
The mechanism of action of 1-((3-Aminocyclobutyl)methyl)-3-butylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-((3-Aminocyclobutyl)methyl)-3-ethylurea: Similar structure but with an ethyl group instead of a butyl group.
1-((3-Aminocyclobutyl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a butyl group.
1-((3-Aminocyclobutyl)methyl)-3-methylurea: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
1-((3-Aminocyclobutyl)methyl)-3-butylurea is unique due to its specific combination of a cyclobutyl ring, an amino group, and a butyl group This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications
特性
分子式 |
C10H21N3O |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
1-[(3-aminocyclobutyl)methyl]-3-butylurea |
InChI |
InChI=1S/C10H21N3O/c1-2-3-4-12-10(14)13-7-8-5-9(11)6-8/h8-9H,2-7,11H2,1H3,(H2,12,13,14) |
InChIキー |
IGXQVFPPEJYSSY-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)NCC1CC(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



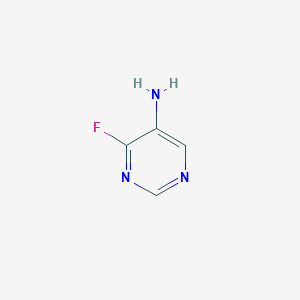
![tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate](/img/structure/B13633072.png)

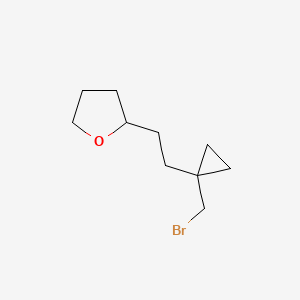
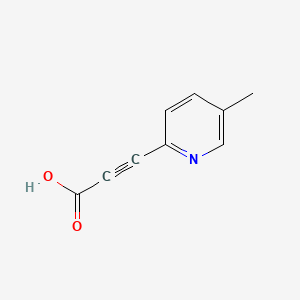
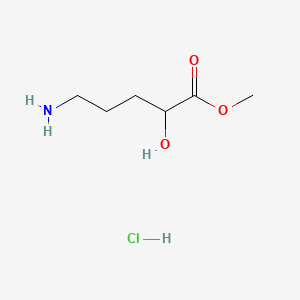
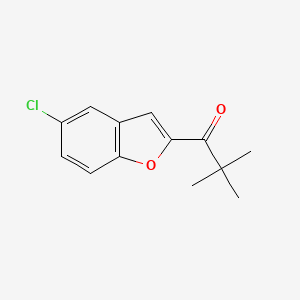

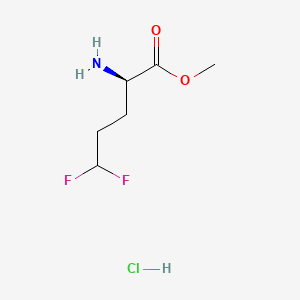
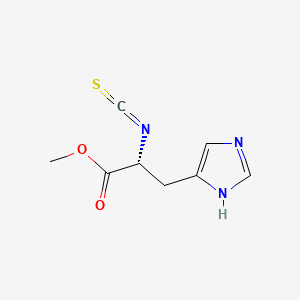
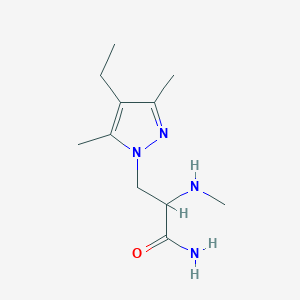
![Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-](/img/structure/B13633134.png)

